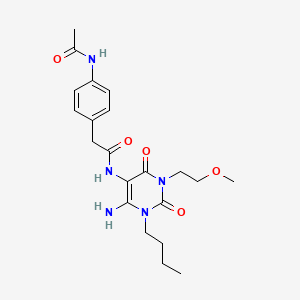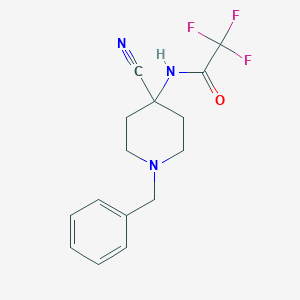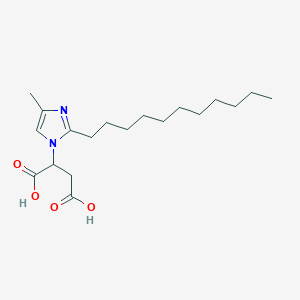
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. The compound’s structure suggests it could interact with biological molecules, making it a candidate for drug development and other scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide likely involves multiple steps, including the formation of the pyrimidine ring and the attachment of various functional groups. Typical synthetic routes might include:
Formation of the Pyrimidine Ring: This could involve the condensation of urea with a β-dicarbonyl compound under acidic or basic conditions.
Functional Group Modifications: Introduction of the acetamido and amino groups through acylation and amination reactions.
Final Assembly: Coupling of the pyrimidine derivative with the acetamidophenyl moiety under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the amino or methoxyethyl groups.
Reduction: Reduction of the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide could have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific enzymes or receptors.
Biochemical Research: Study of its interactions with proteins, nucleic acids, or other biomolecules.
Pharmaceuticals: Development of new therapeutic agents for treating diseases.
Industrial Applications: Use in the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
2-(4-Acetamidophenyl)-N-(6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: can be compared with other pyrimidine derivatives or acetamidophenyl compounds.
Unique Features: The combination of the pyrimidine ring with the acetamidophenyl moiety and the specific functional groups attached to the structure.
Highlighting Uniqueness
Structural Complexity: The unique arrangement of functional groups and the overall molecular architecture.
Potential Biological Activity: The specific interactions with biological targets that may not be observed with similar compounds.
Properties
CAS No. |
628279-21-0 |
|---|---|
Molecular Formula |
C21H29N5O5 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)-N-[6-amino-1-butyl-3-(2-methoxyethyl)-2,4-dioxopyrimidin-5-yl]acetamide |
InChI |
InChI=1S/C21H29N5O5/c1-4-5-10-25-19(22)18(20(29)26(21(25)30)11-12-31-3)24-17(28)13-15-6-8-16(9-7-15)23-14(2)27/h6-9H,4-5,10-13,22H2,1-3H3,(H,23,27)(H,24,28) |
InChI Key |
FSGAXFZTVXDFDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCOC)NC(=O)CC2=CC=C(C=C2)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B12937369.png)
![8-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B12937374.png)

![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)
![N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12937408.png)



![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)

![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)

